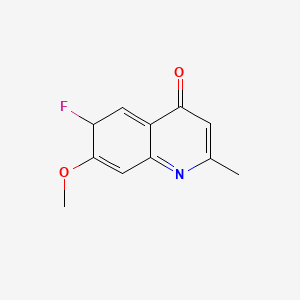![molecular formula C17H22O5S B12344183 4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one is a heterocyclic compound that belongs to the class of thieno[3,4-d][1,3]dioxol-2-one derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-d][1,3]dioxol-2-one core with dicyclohexyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dicyclohexylthiophene-2,3-dione with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene, leading to the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as in the presence of a catalyst or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or hydrocarbons.
科学研究应用
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can act as a ligand or catalyst in various chemical reactions.
作用机制
The mechanism of action of 4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. For example, in catalysis, it may coordinate with metal centers, facilitating the activation of substrates and promoting reaction mechanisms.
相似化合物的比较
Similar Compounds
4,6-Diphenylthieno[3,4-d][1,3]dioxol-2-one: This compound has phenyl groups instead of cyclohexyl groups.
4,6-Dimethylthieno[3,4-d][1,3]dioxol-2-one: This compound has methyl groups instead of cyclohexyl groups.
Uniqueness
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one is unique due to its dicyclohexyl substituents, which impart distinct steric and electronic properties compared to its analogs
属性
分子式 |
C17H22O5S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
4,6-dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C17H22O5S/c18-17-21-13-14(22-17)16(12-9-5-2-6-10-12)23(19,20)15(13)11-7-3-1-4-8-11/h11-12H,1-10H2 |
InChI 键 |
DBOPMMAGODZSGA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=C3C(=C(S2(=O)=O)C4CCCCC4)OC(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B12344103.png)

![2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B12344116.png)

![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)

![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)

![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)

![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)


![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)
